molecular formula C12H16O3 B030324 Ethyl (R)-2-Hydroxy-4-phenylbutyrate CAS No. 90315-82-5

Ethyl (R)-2-Hydroxy-4-phenylbutyrate

Cat. No.: B030324
CAS No.: 90315-82-5
M. Wt: 208.25 g/mol
InChI Key: ZJYKSSGYDPNKQS-LLVKDONJSA-N
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Description

Ethyl ®-2-Hydroxy-4-phenylbutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, a hydroxyl group, and a phenyl group attached to a butyrate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl ®-2-Hydroxy-4-phenylbutyrate can be synthesized through esterification reactions. One common method involves the reaction of ®-2-Hydroxy-4-phenylbutyric acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester .

Industrial Production Methods: In industrial settings, the production of Ethyl ®-2-Hydroxy-4-phenylbutyrate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl ®-2-Hydroxy-4-phenylbutyrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution reactions.

Major Products Formed:

Scientific Research Applications

Ethyl ®-2-Hydroxy-4-phenylbutyrate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl ®-2-Hydroxy-4-phenylbutyrate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl ®-2-Hydroxy-4-phenylbutyrate can be compared with other similar compounds such as:

Properties

IUPAC Name

ethyl (2R)-2-hydroxy-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYKSSGYDPNKQS-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370015
Record name Ethyl (2R)-2-hydroxy-4-phenylbutanoate
Source EPA DSSTox
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90315-82-5
Record name Ethyl (R)-2-hydroxy-4-phenylbutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90315-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-hydroxy-4-phenylbutyrate, (2R)-
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Record name Ethyl (2R)-2-hydroxy-4-phenylbutanoate
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Record name ethyl (2R)-2-hydroxy-4-phenylbutanoate
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Record name ETHYL 2-HYDROXY-4-PHENYLBUTYRATE, (2R)-
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Synthesis routes and methods I

Procedure details

A 3 L three-neck, round-bottom flask equipped with a mechanical stirrer, an electrode connected to a pH control unit and an addition tube connected to a peristaltic pump, was charged with 450 ml of deionized water, 50 ml of 0.05M aqueous phosphate buffer (pH 7.0) and 52.0 g of racemic ethyl 2-hydroxy-4-phenylbutanoate. The mixture was stirred for several minutes to make certain that the pH remained constant at 7.0. Then, 0.67 g (20,000 units) of Pseudomonas lipase enzyme (P-30, Amano International Enzyme Co., Inc., Troy, Va.) was added and the hydrolysis was allowed to proceed at pH 7.0 and room temperature, with stirring. The pH was kept constant by adding 1.0N aqueous sodium hydroxide solution via the peristaltic pump, which was activated by the pH control unit. The reaction was discontinued at 50% conversion when 125 ml of 1.0N aqueous sodium hydroxide solution had been added (at the 24 hour mark). The reaction mixture was then extracted with 3 portions of 200 ml (600 ml total) of diethyl ether. The combined organic layers were dried over anhydrous sodium sulfate and the solvent was removed at 45° C. under 70 mm Hg of vacuum, to provide 25.3 g of ethyl (2R)-2-hydroxy-4-phenylbutanoate (48.5% yield; 97% of theory), which was 91% enantiomerically pure (α)D25 -7.8° (c 1.0, EtOH). The aqueous layer was acidified to pH 2 with 3N hydrochloric acid and extracted with 3×200 ml of diethyl ether. The combined organic layers were dried over anhydrous sodium sulfate and the solvent was removed at 45° C. and 70 mm Hg to give 20.8 g of (2S)-2-hydroxy-4-phenylbutanoic acid (46% yield; 92% of theory), which was 90.8% enantiomerically pure. (α)D25 +7.6° (c 1.0, EtOH), m.p. 109°-110° C.
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Synthesis routes and methods II

Procedure details

The general procedure described in Example B1 is repeated, with the following modifications to the reaction conditions: ethyl-4-phenyl-2-oxobutyrate (substrate): 0.352 g (1.7 mmol); solvent: 10 ml of toluene/methanol (1:1); hydrogen: 50 bar, temperature: 50° C.; reaction time: 19 hours. The conversion is 100%, ee: 44% (R).
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (R)-2-Hydroxy-4-phenylbutyrate
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Customer
Q & A

Q1: What is the significance of Ethyl (R)-2-Hydroxy-4-phenylbutyrate in pharmaceutical research?

A1: this compound ((R)-HPBE) serves as a crucial chiral precursor in synthesizing angiotensin-converting enzyme (ACE) inhibitors. [, , ] These inhibitors play a vital role in treating hypertension and other cardiovascular diseases.

Q2: What are the common methods for synthesizing this compound?

A2: Several methods have been explored for the synthesis of (R)-HPBE:

  • Enzymatic Resolution: This method utilizes enzymes, such as Lipase AK [] or catalytic antibody NB5 [], to selectively resolve the desired (R)-enantiomer from the racemic mixture.
  • Asymmetric Reduction: This approach employs catalysts like carbonyl reductase [], reductase CgKR2 [], or baker's yeast [, , , ] to asymmetrically reduce Ethyl 2-oxo-4-phenylbutyrate (OPBE) to (R)-HPBE.
  • Enantioselective Hydrogenation: Platinum-based catalysts, often modified with chiral agents like 10,11-dicinchonidine, have shown promise in the enantioselective hydrogenation of OPBE to (R)-HPBE. [, , , ]
  • Chemical Synthesis: A four-step chemical synthesis route starting from D-malic acid has also been reported. []

Q3: Which factors influence the efficiency and enantioselectivity of (R)-HPBE synthesis?

A3: Several factors can impact the synthesis:

  • Catalyst/Enzyme Choice: Different catalysts/enzymes exhibit varying activities and enantioselectivities. [, , , , ]
  • Reaction Conditions: Parameters like temperature, pH, substrate concentration, and solvent system significantly influence the reaction rate and enantiomeric excess. [, , , , , , ]
  • Presence of Modifiers: In certain catalytic systems, the addition of modifiers, such as cinchona alkaloids, can enhance the enantioselectivity of the reaction. [, , , ]

Q4: How can the biocatalytic production of (R)-HPBE be enhanced?

A4: Research focuses on improving biocatalytic processes by:

  • Enzyme Engineering: Structure-guided evolution of carbonyl reductase has been explored to enhance its efficiency in (R)-HPBE synthesis. []
  • Cofactor Regeneration: Engineering glucose dehydrogenase for improved chemical stability and cofactor regeneration efficiency. []
  • Process Optimization: Using novel approaches like thermosensitive ionic liquids in a biphasic system to improve mass transfer and facilitate product separation. []
  • Immobilization: Immobilizing whole cells [] or using bienzyme-polymer nanoconjugates [] can enhance catalyst stability and reusability.

Q5: What are the advantages of using biocatalysts for (R)-HPBE synthesis?

A5: Biocatalytic approaches offer several advantages:

  • High Enantioselectivity: Enzymes and whole-cell biocatalysts often exhibit excellent enantioselectivity, yielding (R)-HPBE with high enantiomeric excess. [, , , ]
  • Mild Reaction Conditions: Biocatalytic reactions typically occur under mild conditions (e.g., ambient temperature, neutral pH), reducing the formation of unwanted by-products. [, ]
  • Environmental Friendliness: Biocatalysts are considered environmentally friendly alternatives to traditional chemical catalysts. [, ]

Q6: What challenges remain in the production and application of (R)-HPBE?

A6: Despite advancements, challenges include:

  • Catalyst/Enzyme Stability: Maintaining enzyme activity and stability under high substrate concentrations and in the presence of organic solvents remains a concern. [, , ]
  • Process Cost-Effectiveness: Optimizing biocatalytic processes to achieve high product titers and space-time yields is crucial for industrial viability. [, ]
  • Downstream Processing: Efficient and cost-effective methods are needed for the separation and purification of (R)-HPBE from the reaction mixture. []

Q7: What are potential future research directions for (R)-HPBE?

A7: Future research may focus on:

  • Discovery of Novel Biocatalysts: Exploring new microbial sources or applying gene mining techniques to identify novel enzymes with superior properties for (R)-HPBE synthesis. []
  • Protein Engineering: Further engineering of existing enzymes to enhance their activity, stability, and substrate scope. [, ]
  • Process Intensification: Developing continuous flow biocatalytic processes or integrating reaction and separation steps for improved efficiency. []

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